molecular formula C12H32O3Si4 B1288918 Allyltris(trimethylsilyloxy)silane CAS No. 7087-21-0

Allyltris(trimethylsilyloxy)silane

Cat. No.: B1288918
CAS No.: 7087-21-0
M. Wt: 336.72 g/mol
InChI Key: WCAXVXQTTCIZHD-UHFFFAOYSA-N
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Description

Allyltris(trimethylsilyloxy)silane: is an organosilicon compound with the molecular formula C12H32O3Si4. It is a colorless to almost colorless clear liquid that is insoluble in water. This compound is known for its unique properties and applications in organic synthesis, particularly in radical allylation reactions.

Mechanism of Action

Target of Action

The primary target of Allyltris(trimethylsilyloxy)silane are organic halides . Organic halides are organic compounds containing halogens. They are often used in chemical synthesis because they react readily with nucleophiles to form new bonds .

Mode of Action

This compound interacts with its targets through a free radical mechanism . The presence of three trimethylsilyl groups on the silicon could enhance the homolytic dissociation of a Si–C bond in the β-silylalkyl radical . This results in the allylation of the halides .

Biochemical Pathways

The compound is known to participate in reactions involvingfree radicals . Free radicals are highly reactive due to the presence of unpaired electrons, and they play a crucial role in many chemical reactions.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature .

Result of Action

The result of the action of this compound is the allylation of organic halides . Allylation is a chemical reaction where an allyl group is added to a molecule. This can significantly alter the molecule’s chemical properties and reactivity .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas to maintain its stability . Furthermore, the reaction of this compound with organic halides occurs under free radical conditions , which can be influenced by factors such as temperature and pressure.

Biochemical Analysis

Biochemical Properties

Allyltris(trimethylsilyloxy)silane plays a significant role in biochemical reactions, particularly as a radical allylating agent for organic halides . The compound interacts with various enzymes, proteins, and other biomolecules, enhancing the homolytic dissociation of a Si–C bond in the β-silylalkyl radical . This interaction is crucial for the allylation of halides, resulting in moderate to good yields . The presence of three trimethylsilyl groups on the silicon atom is a key factor in these interactions, as it facilitates the dissociation process .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by participating in radical-based transformations, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to generate radicals under specific conditions allows it to modify cellular components, leading to changes in cellular behavior and function . These effects are particularly evident in cells involved in organic synthesis and biochemical research .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a radical allylating agent. The compound exerts its effects by enhancing the homolytic dissociation of a Si–C bond in the β-silylalkyl radical . This process is facilitated by the presence of three trimethylsilyl groups on the silicon atom, which weakens the Si–C bond and promotes radical formation . The generated radicals then participate in various biochemical reactions, including the allylation of organic halides . This mechanism is crucial for the compound’s effectiveness in organic synthesis and biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under inert gas conditions and is sensitive to moisture . Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular processes . Long-term studies in both in vitro and in vivo settings are necessary to fully understand these temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced biochemical reactions and improved cellular function . At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the optimal dosage for various applications . Studies in animal models have shown that careful dosage management is crucial to avoid potential toxicity and achieve desired outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to radical-based transformations . The compound interacts with enzymes and cofactors that facilitate the formation and utilization of radicals in biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and organic synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function in various cellular compartments . Studies have shown that this compound is insoluble in water and requires specific conditions for effective transport and distribution . These factors are important for understanding the compound’s behavior in biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within the cell, where it exerts its effects on biochemical reactions and cellular processes . Understanding the subcellular localization of this compound is crucial for optimizing its use in research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltris(trimethylsilyloxy)silane can be synthesized through a two-step process:

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Allyltris(trimethylsilyloxy)silane primarily undergoes radical allylation reactions. It can react with organic halides under free radical conditions, resulting in the allylation of the halides .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are allylated organic compounds, which can be used in further synthetic applications.

Scientific Research Applications

Allyltris(trimethylsilyloxy)silane has several applications in scientific research:

Properties

IUPAC Name

trimethyl-[prop-2-enyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H,1,12H2,2-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAXVXQTTCIZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619785
Record name 1,1,1,5,5,5-Hexamethyl-3-(prop-2-en-1-yl)-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7087-21-0
Record name 1,1,1,5,5,5-Hexamethyl-3-(prop-2-en-1-yl)-3-[(trimethylsilyl)oxy]trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyltris(trimethylsilyloxy)silane
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